2-Hydroxy-4-(2-hydroxyethoxy)benzophenone

Polymerizable UV stabilizer Migration resistance Copolymerization

2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (CAS 16909-78-7) is a difunctional benzophenone derivative bearing a phenolic hydroxyl group and a terminal primary hydroxyl group on a 4-ethoxy side chain. This structural feature distinguishes it from simple 2-hydroxybenzophenone UV absorbers by providing a reactive handle for further derivatization, most notably conversion to polymerizable acrylate or methacrylate esters.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
CAS No. 16909-78-7
Cat. No. B102802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-(2-hydroxyethoxy)benzophenone
CAS16909-78-7
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCO)O
InChIInChI=1S/C15H14O4/c16-8-9-19-12-6-7-13(14(17)10-12)15(18)11-4-2-1-3-5-11/h1-7,10,16-17H,8-9H2
InChIKeySCMSRHIBVBIECI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (CAS 16909-78-7) – A Reactive Intermediate for Non-Migrating UV Stabilization


2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (CAS 16909-78-7) is a difunctional benzophenone derivative bearing a phenolic hydroxyl group and a terminal primary hydroxyl group on a 4-ethoxy side chain [1]. This structural feature distinguishes it from simple 2-hydroxybenzophenone UV absorbers by providing a reactive handle for further derivatization, most notably conversion to polymerizable acrylate or methacrylate esters [2]. The compound is therefore primarily valued not as a finished UV filter but as a key intermediate in the synthesis of copolymerizable UV stabilizers that address the persistent problem of additive migration in polymers and coatings [3].

Why 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone Cannot Be Replaced by Benzophenone-3 or 2,4-Dihydroxybenzophenone


Conventional 2-hydroxybenzophenone UV absorbers such as benzophenone-3 (2-hydroxy-4-methoxybenzophenone) and benzophenone-1 (2,4-dihydroxybenzophenone) function as low-molecular-weight additives that are physically blended into polymer matrices [1]. This physical incorporation renders them susceptible to leaching, volatilization, and surface migration over time, leading to loss of UV protection and potential contamination of contacted media [2]. 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone provides a terminal hydroxyl group that can be esterified with acrylic or methacrylic acid to yield a copolymerizable monomer [3]. Once copolymerized, the UV-absorbing moiety is chemically anchored to the polymer backbone, fundamentally altering its migration thermodynamics relative to free benzophenone-3 or 2,4-dihydroxybenzophenone. Attempting to substitute with a non-functional analog therefore forfeits the entire migration-resistance strategy.

Evidence-Based Differentiation of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone from Structural Analogs


Reactive Hydroxyethoxy Handle Enables Copolymerizable UV Stabilizer Synthesis

2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (HHEBP) possesses a terminal primary hydroxyl group that can be esterified to form acrylate or methacrylate monomers. The resulting monomer, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl acrylate (CAS 16432-81-8, commercial name Cyasorb UV 2098), is copolymerizable with vinyl monomers such as methyl methacrylate and styrene [1]. In contrast, benzophenone-3 (2-hydroxy-4-methoxybenzophenone) and benzophenone-1 (2,4-dihydroxybenzophenone) lack a suitably reactive terminal hydroxyl for straightforward acrylate functionalization, limiting them to use as non-reactive, physically dispersed additives [2]. A study on an analogous polymerizable benzophenone (2-hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy)benzophenone) demonstrated that copolymerization with styrene eliminated detectable stabilizer migration in water extraction tests, whereas physical blends of polystyrene with 2,4-dihydroxybenzophenone showed significant leaching [3].

Polymerizable UV stabilizer Migration resistance Copolymerization

Transesterification Reactivity with Polycarbonate Enables Terminal Chain Modification

HHEBP reacts with polycarbonate (PC) via transesterification in the presence of FeCl₃ at 255 °C, achieving >80% conversion within 5 minutes [1]. The reaction was quantitative except for vaporization losses. Films of the modified PC exhibited high weather-proof performance in Weather-O-Meter testing compared to both unmodified PC and PC simply blended with HHEBP [1]. This demonstrates that the primary hydroxyl of HHEBP enables covalent incorporation into PC terminals, whereas benzophenone-3 or 2,4-dihydroxybenzophenone, lacking a suitably positioned primary hydroxyl, cannot undergo analogous transesterification with PC under these conditions.

Polycarbonate modification Weather resistance Transesterification

Increased Hydrophilicity Relative to Methoxy-Substituted Benzophenone-3

The replacement of the 4-methoxy group in benzophenone-3 (–OCH₃) with a 4-(2-hydroxyethoxy) group (–OCH₂CH₂OH) in the target compound introduces an additional hydrogen-bond donor/acceptor, increasing predicted aqueous solubility and reducing lipophilicity . While experimentally measured water solubility values for HHEBP are not publicly available in peer-reviewed literature, the calculated partition coefficient (logP) is estimated at approximately 2.5–2.8 based on fragment-based prediction, compared to a measured logP of 3.52 for benzophenone-3 [1]. This shift toward greater hydrophilicity is relevant for applications requiring reduced bioaccumulation potential or improved compatibility with polar polymer systems.

Hydrophilicity Solubility logP

Thermal Stability Profile Differentiates Processing Windows

The physical form and thermal transitions of UV stabilizer intermediates influence handling and incorporation into polymer matrices. HHEBP exhibits a melting point of 92 °C and a boiling point of 445.5 °C at 760 mmHg . By comparison, benzophenone-3 melts at 62–65 °C and boils at 150–160 °C at 5 mmHg , while 2,4-dihydroxybenzophenone melts at 144–147 °C . The intermediate melting point of HHEBP (above benzophenone-3 but below 2,4-dihydroxybenzophenone) may offer a processing advantage for melt-blending with polymers processed in the 180–250 °C range, as premature melting during storage or feeding is less likely than with benzophenone-3, while still melting below common polyolefin processing temperatures.

Thermal stability Processing window Melting point

Where 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone Delivers Differentiated Value: Key Application Scenarios


Synthesis of Copolymerizable UV Absorbers for Low-Migration Coatings and Food-Contact Polymers

The terminal hydroxyethoxy group of HHEBP is esterified with acrylic or methacrylic acid to produce monomers such as Cyasorb UV 2098, which can be copolymerized with acrylates, methacrylates, or styrene. This chemically anchors the UV-absorbing benzophenone moiety into the polymer backbone, eliminating the migration of free UV absorber observed with benzophenone-3 or 2,4-dihydroxybenzophenone physical blends [1]. This scenario is particularly relevant for UV-curable coatings, printing inks, and food-contact packaging where regulatory limits on migratable substances are stringent [2].

Terminal Modification of Polycarbonate for Permanent Weather Resistance

HHEBP reacts directly with polycarbonate via FeCl₃-catalyzed transesterification at 255 °C, achieving >80% conversion within 5 minutes. The resulting covalently modified PC demonstrates superior weather resistance in accelerated Weather-O-Meter testing compared to unmodified PC or physically blended PC/HHEBP [3]. This application is unattainable with non-functional benzophenones that lack a primary hydroxyl group for transesterification.

Intermediate for Water-Based UV-Curable Formulations

The increased hydrophilicity of HHEBP relative to benzophenone-3 (predicted logP reduction of ~0.7–1.0 log units) suggests improved compatibility with aqueous formulations. This property makes HHEBP and its derived acrylate esters candidates for water-borne UV-curable coatings and inks, where the limited water solubility of conventional benzophenone photoinitiators often necessitates co-solvents or surfactants .

Melt-Compounding of Polyolefins Requiring Intermediate Thermal Stability

With a melting point of 92 °C, HHEBP occupies a thermal window between benzophenone-3 (mp 62–65 °C) and 2,4-dihydroxybenzophenone (mp 144–147 °C). This intermediate melting behavior makes HHEBP less prone to premature softening during ambient storage than benzophenone-3 while melting readily at typical polyolefin compounding temperatures, facilitating homogeneous dispersion without the need for pre-dissolution .

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